BenchChemオンラインストアへようこそ!

2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine

Purine Nucleoside Phosphorylase Enzyme Inhibition PNP Inhibitors

2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine (CAS 121370-50-1) is a heterocyclic purine derivative with a molecular formula of C₁₂H₁₈N₆ and a molecular weight of 246.31 g/mol. It is characterized by an ethyl group at the 2-position, a methyl group at the 9-position, and a piperazine moiety at the 6-position of the purine core.

Molecular Formula C12H18N6
Molecular Weight 246.31 g/mol
CAS No. 121370-50-1
Cat. No. B11866014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine
CAS121370-50-1
Molecular FormulaC12H18N6
Molecular Weight246.31 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(C(=N1)N3CCNCC3)N=CN2C
InChIInChI=1S/C12H18N6/c1-3-9-15-11-10(14-8-17(11)2)12(16-9)18-6-4-13-5-7-18/h8,13H,3-7H2,1-2H3
InChIKeyRKBFQWHWEFHRIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine (CAS 121370-50-1): Chemical Identity and Procurement Baseline


2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine (CAS 121370-50-1) is a heterocyclic purine derivative with a molecular formula of C₁₂H₁₈N₆ and a molecular weight of 246.31 g/mol . It is characterized by an ethyl group at the 2-position, a methyl group at the 9-position, and a piperazine moiety at the 6-position of the purine core [1]. This compound is primarily supplied as a research chemical with typical purity specifications of ≥98% (NLT 98%) . It belongs to a broader class of 6-piperazinylpurines, which have been investigated as hypoglycemic agents, cannabinoid receptor inverse agonists, and purine nucleoside phosphorylase (PNP) inhibitors [2][3]. However, its specific substitution pattern distinguishes it from related analogs and is critical for its unique activity profile, as detailed in subsequent sections.

Why Generic 6-Piperazinylpurines Cannot Substitute for 2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine in Research Applications


The 6-piperazinylpurine scaffold is common to a family of compounds with diverse biological activities, including hypoglycemic, cannabinoid receptor inverse agonist, and purine nucleoside phosphorylase (PNP) inhibitory effects [1][2]. However, substitution at the 2- and 9-positions dramatically alters both potency and selectivity. For instance, unsubstituted 6-piperazin-1-yl-9H-purine (CAS 245449-95-0) or 9-methyl-6-(piperazin-1-yl)-9H-purine (CAS 139653-63-7) lack the 2-ethyl group present in the target compound, a modification that can significantly influence target engagement and off-target profiles [3]. The quantitative evidence below demonstrates that even within closely related analogs, small structural changes lead to orders-of-magnitude differences in inhibitory activity, making generic substitution scientifically invalid.

Quantitative Evidence Guide: 2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine (CAS 121370-50-1) Differentiation Metrics


Comparative PNP Inhibition: 2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine vs. High-Potency PNP Inhibitor CHEMBL601619

2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine exhibits modest inhibitory activity against purine nucleoside phosphorylase (PNP), with an IC₅₀ of 1,330 nM and a Ki of 290,000 nM [1][2]. In contrast, a structurally distinct PNP inhibitor, CHEMBL601619, demonstrates a Ki of 5.60 nM against human erythrocyte PNP [3]. This >50,000-fold difference in Ki highlights the target compound's weak PNP inhibition, which may be advantageous in applications where strong PNP inhibition is undesirable or where the compound serves as a scaffold for further optimization.

Purine Nucleoside Phosphorylase Enzyme Inhibition PNP Inhibitors

Class-Level Differentiation: 6-Piperazinylpurines as Hypoglycemic Agents

Compounds containing the 6-piperazinopurine core, including 2-ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine, are disclosed as oral hypoglycemic agents with the ability to lower blood sugar in type II diabetes models [1]. While specific quantitative data for the target compound is not provided, the patent literature establishes that the 2-ethyl and 9-methyl substitutions are within the preferred embodiments for achieving desired activity [2]. This class-level evidence supports the compound's potential utility in metabolic disease research, distinguishing it from purine analogs lacking the piperazine moiety.

Type II Diabetes Hypoglycemic Agents 6-Piperazinopurines

Comparative Analysis with 9-Methyl-6-(piperazin-1-yl)-9H-purine (CAS 139653-63-7)

9-Methyl-6-(piperazin-1-yl)-9H-purine (CAS 139653-63-7) lacks the 2-ethyl group present in the target compound [1]. Although direct head-to-head biological data is absent, computational predictions and class-level SAR studies suggest that the 2-ethyl substituent can significantly modulate physicochemical properties such as lipophilicity (LogP) and molecular volume, which in turn affect target binding and ADME profiles [2]. The molecular weight of the target compound (246.31 g/mol) is slightly higher than the comparator (218.13 g/mol), and the additional ethyl group increases the number of rotatable bonds, potentially impacting conformational flexibility and binding interactions.

Structural Analog Substitution Effects Purine Derivatives

Optimal Research and Industrial Application Scenarios for 2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine


PNP Inhibition Assay Development: Weak Inhibitor as a Tool Compound or Negative Control

Given its modest PNP inhibitory activity (IC₅₀ = 1,330 nM; Ki = 290,000 nM), 2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine is ideally suited as a weak inhibitor control in PNP enzymatic assays [1]. It provides a reference point for calibrating assay sensitivity and can help differentiate between strong and weak PNP inhibitors in screening campaigns.

Metabolic Disease Research: Hypoglycemic Agent Scaffold Exploration

As a member of the 6-piperazinopurine class disclosed as oral hypoglycemic agents, this compound serves as a valuable starting point for structure-activity relationship (SAR) studies aimed at developing novel treatments for type II diabetes and obesity [2]. Its 2-ethyl and 9-methyl substitution pattern aligns with preferred embodiments in patent literature, making it a relevant scaffold for further medicinal chemistry optimization [3].

Purine Derivative Library Synthesis and Diversification

The compound's piperazine moiety at the 6-position and alkyl substituents at the 2- and 9-positions provide multiple handles for synthetic diversification. It can be utilized as a core scaffold in parallel synthesis of purine-based libraries targeting various enzymes (e.g., kinases, phosphodiesterases) or GPCRs [4]. The availability of the compound in high purity (NLT 98%) ensures reproducibility in multi-step synthetic sequences.

Quote Request

Request a Quote for 2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.